molecular formula C11H15NO2S2 B2643538 N-{[1-(thiophen-3-yl)cyclopropyl]methyl}cyclopropanesulfonamide CAS No. 2415563-35-6

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}cyclopropanesulfonamide

Cat. No.: B2643538
CAS No.: 2415563-35-6
M. Wt: 257.37
InChI Key: LDMJBFSYSNIERP-UHFFFAOYSA-N
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Description

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}cyclopropanesulfonamide is an organic compound that features a cyclopropyl group attached to a thiophene ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}cyclopropanesulfonamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Sulfonamide Group: The sulfonamide group is typically introduced through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}cyclopropanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions can vary, but may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can yield amines.

Scientific Research Applications

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies of enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}cyclopropanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound has a similar cyclopropyl and sulfonamide structure but differs in the presence of a phenyl group.

    N-{[1-(thiophen-3-yl)cyclopropyl]methyl}quinoline-6-carboxamide: This compound also features a thiophene ring and cyclopropyl group but includes a quinoline moiety.

Uniqueness

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}cyclopropanesulfonamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S2/c13-16(14,10-1-2-10)12-8-11(4-5-11)9-3-6-15-7-9/h3,6-7,10,12H,1-2,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMJBFSYSNIERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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